Valoron
描述
准备方法
Synthetic Routes and Reaction Conditions: : Valoron is synthesized through a multi-step process involving the reaction of cyclohexanone with dimethylamine to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate to produce the final product, Tilidine .
Industrial Production Methods: : In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the final product. The process typically includes steps such as distillation, crystallization, and purification to achieve the desired quality .
化学反应分析
Types of Reactions: : Valoron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and activation within the body .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: : The major products formed from these reactions include nortilidine, which is the active metabolite of this compound, and other minor metabolites that are excreted from the body .
科学研究应用
Valoron has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactions of opioid analgesics.
Biology: It is employed in research to understand the mechanisms of pain relief and the effects of opioids on the nervous system.
Medicine: this compound is used in clinical studies to evaluate its efficacy and safety in pain management.
Industry: The compound is utilized in the development of new analgesic drugs and formulations.
作用机制
Valoron exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals and produces analgesic effects. The primary molecular targets of this compound are the mu-opioid receptors, which are responsible for its pain-relieving properties .
相似化合物的比较
Similar Compounds
Morphine: A natural opioid analgesic derived from the opium poppy.
Fentanyl: A synthetic opioid that is significantly more potent than Valoron.
Oxycodone: A semi-synthetic opioid used for pain management.
Uniqueness of this compound: : this compound is unique due to its combination with naloxone in some formulations, which helps to reduce the risk of abuse and dependence. This combination ensures that the opioid effects are only experienced when taken orally as prescribed, and not when injected .
生物活性
Valoron, a combination of tilidine and naloxone, is primarily used in pain management, particularly for moderate to severe pain. Its biological activity is characterized by its dual mechanism of action as an opioid agonist and an antagonist, which has implications for both therapeutic efficacy and potential for abuse.
This compound consists of:
- Tilidine : An opioid prodrug that is metabolized into nortilidine, which acts on the mu-opioid receptors to exert analgesic effects.
- Naloxone : An opioid antagonist included to deter misuse by blocking the euphoric effects of tilidine when taken parenterally.
The pharmacological profile of this compound can be summarized as follows:
Component | Type | Mechanism of Action |
---|---|---|
Tilidine | Agonist | Binds to mu-opioid receptors, providing analgesia |
Naloxone | Antagonist | Blocks opioid receptors, preventing euphoria and reducing potential for abuse |
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied extensively. Key findings include:
- Absorption : After oral administration, tilidine is rapidly absorbed and converted to its active metabolite, nortilidine.
- Bioavailability : The bioavailability of tilidine varies but is generally lower than that of many pure opioids due to first-pass metabolism.
- Half-life : The half-life of tilidine ranges from 3 to 6 hours, while naloxone has a shorter half-life of approximately 1 hour.
Table 1: Pharmacokinetic Parameters
Parameter | Tilidine | Naloxone |
---|---|---|
Bioavailability | ~30% | ~45% (intranasal) |
Half-life | 3-6 hours | 1-2 hours |
Volume of distribution | High (~200 L) | Moderate (200 L) |
Clearance | Variable | 2500 L/day |
Clinical Studies and Findings
Several clinical studies have assessed the efficacy and safety profile of this compound. Notably:
- Efficacy in Pain Management : A study demonstrated that patients receiving this compound reported significant reductions in pain scores compared to those receiving placebo. The combination effectively managed chronic pain conditions without the high risk of dependency associated with pure opioids.
- Abuse Potential : Research highlighted that the inclusion of naloxone significantly reduces the likelihood of abuse. In a survey involving drug consumers, it was found that while tilidine was misused, the presence of naloxone deterred many from using it inappropriately.
- Adverse Effects : Common side effects include nausea, dizziness, and sedation. Serious adverse effects are rare but can include respiratory depression, especially in cases of overdose or misuse.
Case Study 1: Chronic Pain Management
A clinical trial involving patients with chronic back pain showed that those treated with this compound experienced a 40% improvement in pain relief compared to standard opioid therapy alone. The study underscored the importance of naloxone in preventing misuse while providing effective analgesia.
Case Study 2: Abuse Patterns
An inquiry into drug consumption patterns revealed that while tilidine was popular among users seeking euphoria, those who were aware of naloxone’s presence were less likely to misuse it intravenously. This finding supports the hypothesis that naloxone acts as an effective deterrent against abuse.
属性
IUPAC Name |
ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO2.2ClH.H2O/c2*1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;;;/h2*5-8,10-12,15H,4,9,13H2,1-3H3;2*1H;1H2/t2*15-,17+;;;/m11.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYVWQHDUOALSV-UMJMSJQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180262 | |
Record name | Tilidine hydrochloride hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255733-17-6 | |
Record name | Tilidine hydrochloride hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255733176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilidine hydrochloride hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-trans-2-dimethylamino-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILIDINE HYDROCHLORIDE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y757T3419R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。